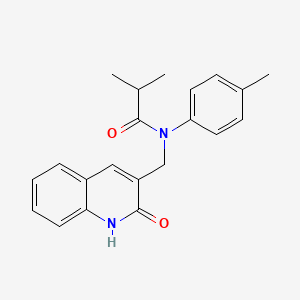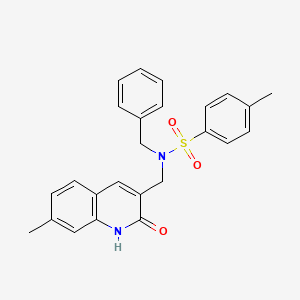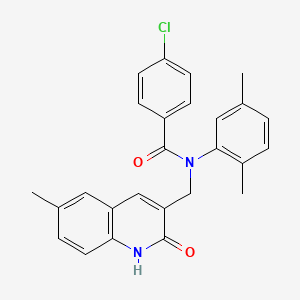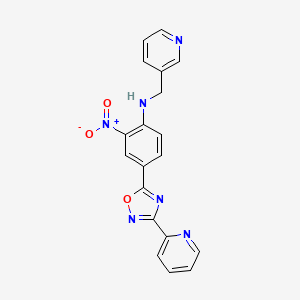
2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline has shown potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its antibacterial and antifungal properties, as well as its potential as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes or proteins involved in the growth and proliferation of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, bacteria, and fungi. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline in lab experiments is its potential as a multi-targeted agent. This means that it may be useful in targeting multiple pathways involved in various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline. One direction is to further investigate its anti-cancer properties and potential use in cancer therapy. Another direction is to study its potential as an antibacterial and antifungal agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized for high yield and purity, and it has shown potential as a multi-targeted agent in targeting various pathways involved in diseases. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in cancer therapy, antibacterial and antifungal agents.
Synthesemethoden
The synthesis of 2-nitro-4-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-ylmethyl)aniline involves the reaction of 2-nitroaniline, 2-pyridinecarboxylic acid hydrazide, and 3-pyridinecarboxaldehyde in the presence of a catalyst. The resulting compound is then purified using column chromatography. This synthesis method has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
2-nitro-N-(pyridin-3-ylmethyl)-4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O3/c26-25(27)17-10-14(6-7-15(17)22-12-13-4-3-8-20-11-13)19-23-18(24-28-19)16-5-1-2-9-21-16/h1-11,22H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXLMEGXOBYLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=CC(=C(C=C3)NCC4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


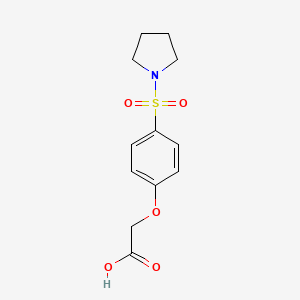
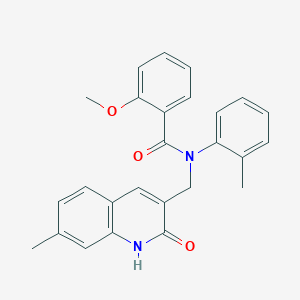

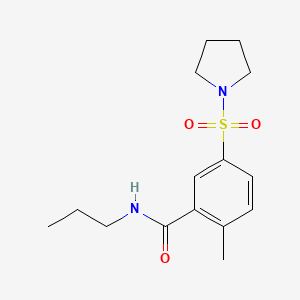
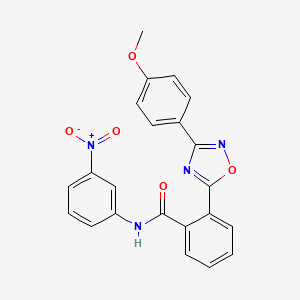
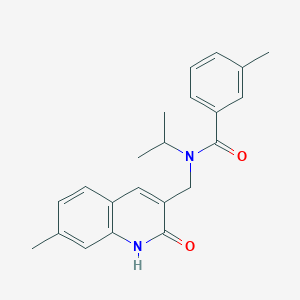
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
